フィプロニルスルフィド

概要

説明

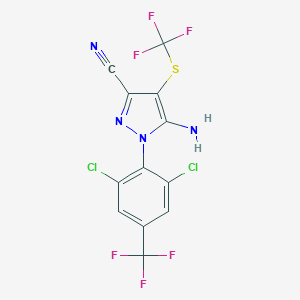

Fipronil sulfide is a degradation product of the broad-spectrum insecticide Fipronil . It is found to be toxic to a variety of non-target organisms .

Synthesis Analysis

Fipronil and its derivatives are synthesized through various methods. A key step involved in the synthesis of Fipronil is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of Fipronil derivatives .Molecular Structure Analysis

The molecular structure of Fipronil sulfide is C12H4Cl2F6N4S with a molecular weight of 421.15 .Chemical Reactions Analysis

The metabolic reactions of Fipronil degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis .Physical And Chemical Properties Analysis

Fipronil sulfide is a white, solid powder . It is degraded slightly by sunlight, stable at normal temperatures for one year, and is not stable in the presence of metal ions .科学的研究の応用

食品安全における分析標準

フィプロニルスルフィドは、蜂蜜や花粉サンプル中のフィプロニルスルフィドの定量における参照標準として使用されます。 これは、オフライン固相抽出液体クロマトグラフィー-タンデム質量分析などの方法を通じて、食品の安全性を確保するために不可欠です .

生分解性研究

フィプロニルの生分解性に関する研究が行われており、フィプロニルを炭素源と窒素源として利用できる微生物が、生分解プロセスをより有望なものにしています。 これは、環境修復と化学汚染物質の影響の軽減にとって重要です .

抗酸化酵素活性

チモキノンやジアリルスルフィドなどの化合物が、ラットなどの非標的生物における抗酸化酵素活性を大幅に高めることで、フィプロニル誘発性酸化ストレスから保護できることが示されています .

現場検出技術

フィプロニルの現場および高頻度試験のために、便利で迅速かつポータブルな分析技術を開発することは、人々の健康と生態系のバランスへの損害を軽減するために不可欠です .

殺虫剤の効力と環境への影響

フィプロニルスルフィドは、多数の昆虫や害虫に対して効果的な殺虫剤としての役割を果たすことが研究されており、さまざまな非標的生物に対する有害な影響も研究されています。 フィプロニルの分解のための効果的な方法に関する研究は、これらの影響を軽減するために不可欠です .

獣医用医薬品の残留分析

フィプロニルとその代謝物の食品中での定量は、獣医用医薬品の残留に関する食品の安全性を確保するためのものです。 フィプロニルは、γ-アミノ酪酸 (GABA) によって調節される経路を阻害することで、昆虫の神経を損傷する神経毒性殺虫剤です .

作用機序

Target of Action

Fipronil-sulfide, like its parent compound fipronil, primarily targets the γ-aminobutryic acid (GABA) receptors in the central nervous system of invertebrates . These receptors play a crucial role in inhibitory neurotransmission .

Mode of Action

Fipronil-sulfide operates by blocking the GABA receptor site on GABA-gated chloride channels . This action disrupts neural transmission, leading to continuous stimulation of neurons and ultimately resulting in the death of target invertebrates .

Biochemical Pathways

The metabolic reactions of fipronil degradation, which lead to the formation of fipronil-sulfide, appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes responsible for the degradation are somewhat different across bacterial strains, with the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase playing key roles .

Pharmacokinetics

Fipronil is slightly soluble in water and more soluble in lipids, oils, proteins, and lipophilic organic solvents . This lipophilic nature contributes to its persistence in the environment and its bioaccumulation in organisms . In mammals, fipronil can be metabolized at its trifluoromethylsulfinyl or cyano moieties through three major pathways: oxidation at the sulfinyl moiety to form fipronil-sulfone; reduction at the sulfinyl moiety yielding fipronil-sulfide; and by hydrolysis of the cyano moiety to form fipronil-amide .

Result of Action

The action of fipronil-sulfide, like fipronil, has been found to have significant effects on the growth, development, and reproduction of organisms . It’s worth noting that one of the characteristics of fluorinated compounds like fipronil-sulfide is the production of metabolites more toxic than the initial compound .

Action Environment

Fipronil-sulfide, being a degradation product of fipronil, shares its environmental persistence and potential for bioaccumulation . It can be quite persistent in soil systems but is less so in aquatic and sediment systems . The degradation of fipronil and its metabolites, including fipronil-sulfide, can be influenced by various environmental factors . For instance, biodegradation, deemed to be the most effective and environmentally friendly method for the removal of fipronil, can be influenced by factors such as temperature, pH, and the presence of certain microbial species .

Safety and Hazards

生化学分析

Biochemical Properties

Fipronil-sulfide interacts with several enzymes and proteins. The metabolic reactions of Fipronil-sulfide degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .

Cellular Effects

Fipronil-sulfide has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fipronil-sulfide exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fipronil-sulfide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Fipronil-sulfide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Fipronil-sulfide is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Fipronil-sulfide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXWEKADCSXYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869644 | |

| Record name | Fipronil sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120067-83-6 | |

| Record name | Fipronil sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120067-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120067836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

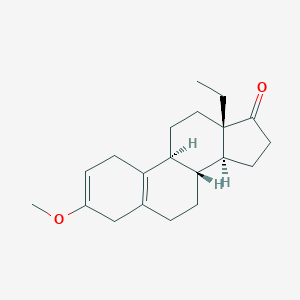

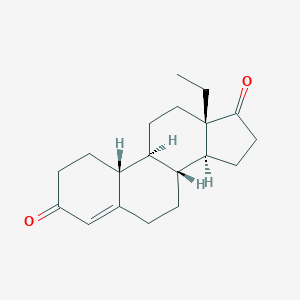

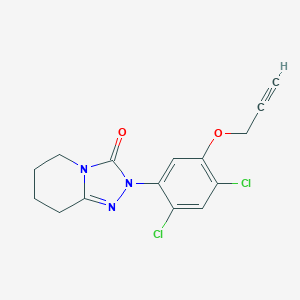

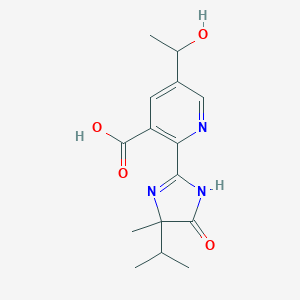

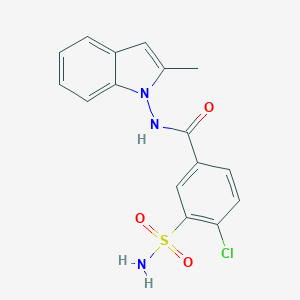

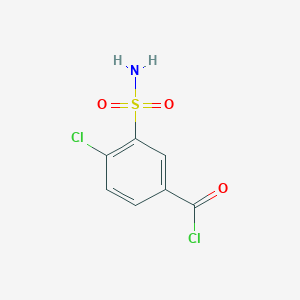

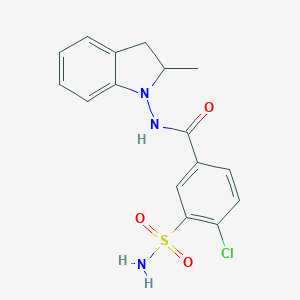

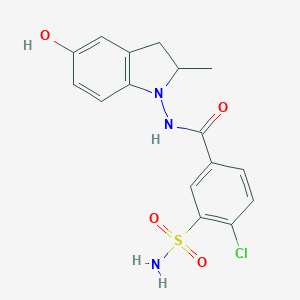

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fipronil-sulfide exert its insecticidal effect?

A1: Like its parent compound, fipronil-sulfide acts as a noncompetitive inhibitor of the γ-aminobutyric acid (GABA) receptors in insects, disrupting nerve signal transmission and ultimately leading to paralysis and death [, ].

Q2: Does fipronil-sulfide affect non-target organisms?

A2: Yes, fipronil-sulfide exhibits toxicity to various non-target organisms, particularly aquatic invertebrates like Chironomus tentans and Hyalella azteca [, ]. It can negatively impact their growth, development, and survival, potentially disrupting aquatic ecosystems.

Q3: What is the molecular formula and weight of fipronil-sulfide?

A3: Fipronil-sulfide has the molecular formula C12H4Cl2F6N4S2 and a molecular weight of 437.21 g/mol.

Q4: How persistent is fipronil-sulfide in the environment?

A4: Fipronil-sulfide exhibits enhanced persistence in sediments compared to fipronil, particularly under anaerobic conditions [, ]. Estimated half-lives in anaerobic sediments ranged from 195 to over 365 days, indicating long-term persistence and potential for bioaccumulation.

Q5: Does fipronil-sulfide degrade in water?

A5: Fipronil-sulfide persists in water, although its persistence is lower than in sediment. Studies show that its half-life in water varies from 21.8 to 35770 days, influenced by factors like pH. The degradation rate decreases with decreasing pH, being slowest at pH 4 [].

Q6: Does fipronil-sulfide participate in any catalytic reactions?

A6: Current research primarily focuses on fipronil-sulfide's presence as a degradation product of fipronil and its toxicological implications. There is limited information regarding its catalytic properties or applications.

Q7: Are there any computational studies exploring fipronil-sulfide interactions?

A7: Yes, recent molecular dynamics simulations investigated the binding of fipronil-sulfide to gut microbiome proteins like Diaminopimelate epimerase (DapF) and Tyrosine Decarboxylase (TDC) []. These studies suggest that fipronil-sulfide binding could potentially inhibit bacterial function and impact neurotransmitter production, warranting further research on its implications for diseases like Parkinson's Disease.

Q8: How does the sulfide group in fipronil-sulfide influence its activity compared to fipronil?

A8: While both compounds target GABA receptors, the sulfide group in fipronil-sulfide can influence its binding affinity and potentially alter its toxicological profile compared to fipronil. Further research is needed to fully elucidate the structure-activity relationships of fipronil and its metabolites.

Q9: What are the formulation strategies for fipronil-sulfide analysis?

A9: Studies utilized various extraction and clean-up methods for fipronil-sulfide analysis in different matrices like soil, eggs, and water [, , , ]. Techniques like solid-phase extraction (SPE), QuEChERS, and SinChERS, coupled with analytical methods like LC-MS/MS and GC-MS, are commonly employed for its detection and quantification.

Q10: What is known about the ADME of fipronil-sulfide?

A10: Research primarily focuses on the environmental fate and toxicity of fipronil-sulfide. Detailed information regarding its absorption, distribution, metabolism, and excretion in specific organisms requires further investigation.

Q11: Are there specific cell-based assays or animal models used to study fipronil-sulfide toxicity?

A11: Studies employed organisms like the earthworm Eisenia foetida, aquatic invertebrates Chironomus tentans and Hyalella azteca, and zebrafish to investigate the bioaccumulation and toxicological effects of fipronil-sulfide [, , ]. These models help assess its potential risks to different species and trophic levels.

Q12: What are the known toxicological effects of fipronil-sulfide?

A12: Fipronil-sulfide, like fipronil, primarily affects the nervous system by inhibiting GABA receptors. Research indicates potential adverse effects on aquatic organisms, impacting their growth, development, and survival [, ]. Further research is needed to fully understand its long-term effects and potential risks to human health.

Q13: What are the environmental concerns associated with fipronil-sulfide?

A13: Its persistence in sediment and water raises concerns about its potential for bioaccumulation and biomagnification in the food chain, potentially impacting higher trophic levels []. Its presence in urban waterways emphasizes the need for monitoring and mitigation strategies to minimize its ecological impact [].

Q14: What are the common analytical techniques used for fipronil-sulfide detection and quantification?

A14: Several methods are employed for fipronil-sulfide analysis, including:

- Gas chromatography-mass spectrometry (GC-MS): Provides high sensitivity and selectivity for identifying and quantifying fipronil-sulfide in various matrices [, , , , , ].

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers rapid and sensitive detection with the ability to analyze multiple compounds simultaneously, making it suitable for multi-residue analysis in complex matrices like food and environmental samples [, , , , , ].

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Offers enhanced sensitivity and resolution compared to conventional LC-MS/MS, enabling the detection of trace levels of fipronil-sulfide in complex matrices [, ].

- High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC is used to separate and quantify fipronil-sulfide in different samples [].

Q15: How are analytical methods for fipronil-sulfide validated?

A15: Analytical methods for fipronil-sulfide undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and sensitivity [, ]. These procedures involve analyzing spiked samples at different concentrations, evaluating recovery rates, and determining the limit of detection (LOD) and limit of quantification (LOQ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)